
2-(4-Chlorophenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is also known as FC-4-41 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
科学的研究の応用
Synthesis and Potential Biological Activities
- A study by Mehta et al. (2019) involves the synthesis of derivatives similar to the specified compound, focusing on their antimicrobial and anticancer activities. They found that some compounds showed significant antimicrobial activity and moderate anticancer potential (Mehta et al., 2019).
- Bektaş et al. (2007) explored the synthesis of 1,2,4-Triazole derivatives, including compounds with structural similarities to the specified chemical. These compounds exhibited good or moderate antimicrobial activities (Bektaş et al., 2007).
- Research by Deshmukh et al. (2017) synthesized novel 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing piperazine nucleus, showing moderate antibacterial activity towards certain strains (Deshmukh et al., 2017).
Structural and Molecular Analysis
- A study by Wazzan et al. (2016) conducted DFT and TD-DFT/PCM calculations on molecular structure, spectroscopic characterization, and NLO and NBO analyses of similar compounds. These analyses help in understanding the biological potentials and corrosion inhibition of such compounds (Wazzan et al., 2016).
- Raviña et al. (2000) synthesized a series of novel butyrophenones with affinity for dopamine and serotonin receptors, highlighting the potential of such compounds in developing antipsychotic drugs (Raviña et al., 2000).
Antimicrobial and Cytotoxic Activities
- Gan et al. (2010) designed and synthesized azole-containing piperazine derivatives, showing moderate to significant antibacterial and antifungal activities, as well as cytotoxic activities against certain cell lines (Gan et al., 2010).
- The synthesis and biological screening of 4-[(4-chlorophenyl)(phenyl) methyl]piperazine-1-yl-aroylamino/1-arylsulphonamido/-4-arylidene-2-(4-methoxyphenyl)-5-oxo-imidazolines by Guna et al. (2009) also highlighted the potential of these compounds in exhibiting moderate biological activity against various bacteria and fungi (Guna et al., 2009).
特性
IUPAC Name |
2-(4-chlorophenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2/c22-15-7-5-14(6-8-15)19-25-18(13-24)21(29-19)27-11-9-26(10-12-27)20(28)16-3-1-2-4-17(16)23/h1-8H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARWOCPMJJZVHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)Cl)C#N)C(=O)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

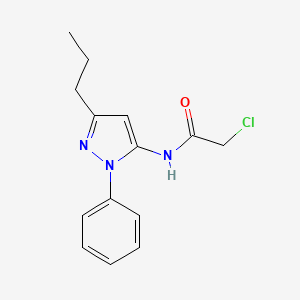
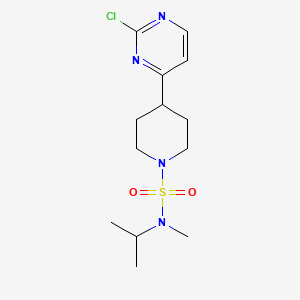
![3-[[7-(4-Methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol](/img/structure/B2363019.png)
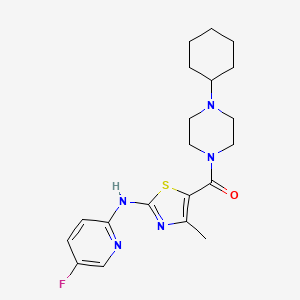


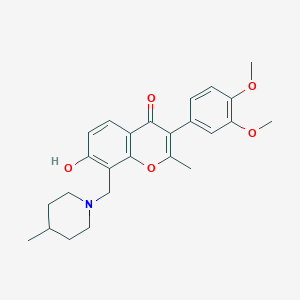
![N-cyclohexyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2363027.png)
![3,3-Difluoro-7-azaspiro[5.6]dodecane](/img/structure/B2363028.png)
![1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol](/img/structure/B2363029.png)
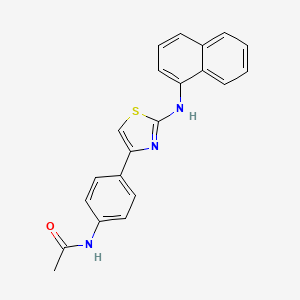
![7-Fluoro-3-[[1-(1-methyl-6-oxopyridazine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2363035.png)
![Tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2363037.png)
![Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B2363038.png)